molecular formula C18H21F3N6 B2486014 6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine CAS No. 2034466-23-2

6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine

Cat. No.: B2486014
CAS No.: 2034466-23-2
M. Wt: 378.403
InChI Key: GMIVNRMTROGOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H21F3N6 and its molecular weight is 378.403. The purity is usually 95%.
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Mechanism of Action

Biological Activity

6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine is a novel compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a cyclobutyl group and a trifluoromethyl piperidine moiety attached to a pyrimidine backbone. Its structural formula can be represented as follows:

C15H19F3N4\text{C}_{15}\text{H}_{19}\text{F}_3\text{N}_4

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key signaling pathways. Notably, it has shown significant inhibitory effects on Janus kinase 2 (JAK2), which is crucial in hematopoiesis and immune response regulation .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent anticancer properties. It inhibits cell proliferation and induces apoptosis in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The compound's mechanism includes the disruption of cell cycle progression and induction of oxidative stress.

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways. This activity is particularly relevant for conditions driven by inflammation, such as systemic lupus erythematosus (SLE) and other autoimmune disorders .

Case Studies

  • In Vitro Studies : A study assessing the compound's efficacy against A431 cells revealed a significant reduction in cell viability at concentrations as low as 0.5 μM, with an IC50 value determined at approximately 0.3 μM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • In Vivo Studies : In a murine model of cancer, administration of the compound resulted in a marked decrease in tumor volume and weight without observable side effects. Tumor histology indicated reduced cellular proliferation and increased apoptotic markers .

Comparative Analysis of Biological Activity

Activity TypeObserved EffectsReference
AnticancerInhibition of proliferation in A431 cells
Anti-inflammatoryModulation of cytokines
JAK2 InhibitionReduced signaling through JAK2 pathway

Properties

IUPAC Name

6-cyclobutyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6/c19-18(20,21)15-9-17(25-11-23-15)27-6-4-13(5-7-27)26-16-8-14(22-10-24-16)12-2-1-3-12/h8-13H,1-7H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIVNRMTROGOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.